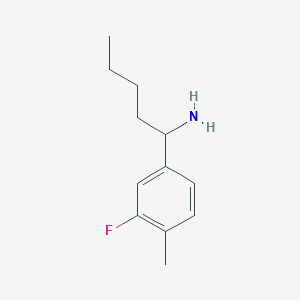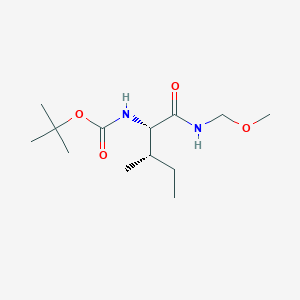
tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a methoxymethylamino group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate typically involves multiple steps. One common approach is to start with the appropriate amino acid derivative, which undergoes protection and functional group transformations to introduce the tert-butyl and methoxymethylamino groups. The final step often involves the formation of the carbamate moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique reactivity patterns make it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural features allow it to interact with various biological molecules, providing insights into biochemical pathways .
Medicine
Its ability to form stable carbamate bonds makes it useful in designing prodrugs .
Industry
Industrially, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate involves its interaction with specific molecular targets. The methoxymethylamino group can form hydrogen bonds with biological molecules, while the carbamate moiety can undergo hydrolysis to release active agents. These interactions can modulate biochemical pathways and influence cellular functions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate
- tert-Butyl ((2S,3S)-1-((ethoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate
- tert-Butyl ((2S,3S)-1-((propoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability.
Properties
Molecular Formula |
C13H26N2O4 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S)-1-(methoxymethylamino)-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C13H26N2O4/c1-7-9(2)10(11(16)14-8-18-6)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,14,16)(H,15,17)/t9-,10-/m0/s1 |
InChI Key |
KRBAIHMODHWUKZ-UWVGGRQHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCOC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NCOC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


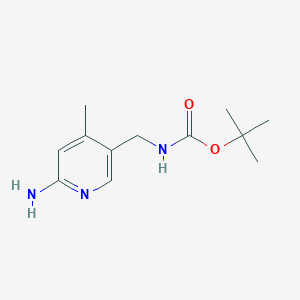
![[1-(2-Fluoroethyl)cyclobutyl]methanol](/img/structure/B13012246.png)
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride](/img/structure/B13012249.png)
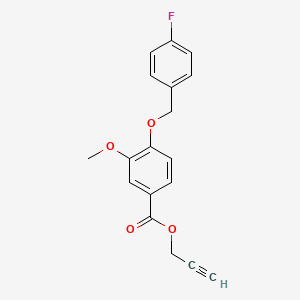
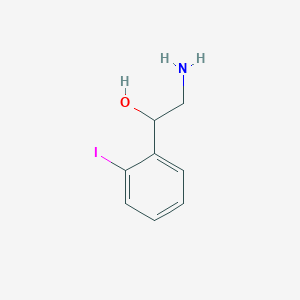
![3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13012277.png)
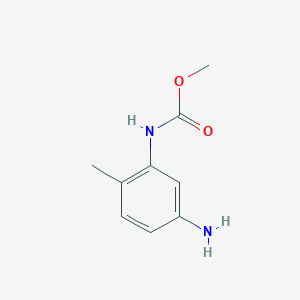
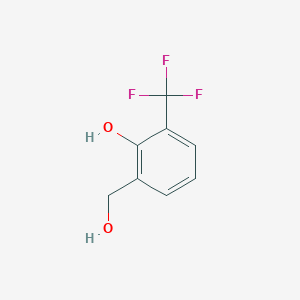
![tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate](/img/structure/B13012301.png)

![2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)
![1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13012325.png)
![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)
